molecular formula C6H10Br2O B072378 1,3-Dibromo-4-methylpentan-2-one CAS No. 1577-29-3

1,3-Dibromo-4-methylpentan-2-one

Cat. No.: B072378
CAS No.: 1577-29-3
M. Wt: 257.95 g/mol
InChI Key: HMEBPZUIUZXVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dibromo-4-methylpentan-2-one is an organic compound that belongs to the class of halogenated ketones It is characterized by the presence of two bromine atoms and a methyl group attached to a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-4-methylpentan-2-one can be synthesized through the bromination of 4-methyl-2-pentanone. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the pentanone molecule.

Industrial Production Methods

In an industrial setting, the production of 1,3-dibromo-4-methyl-2-pentanone may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-4-methylpentan-2-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH⁻), amines (NH₂), or thiols (SH).

    Reduction Reactions: The compound can be reduced to form 4-methyl-2-pentanone by using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Oxidation Reactions: Oxidation of 1,3-dibromo-4-methyl-2-pentanone can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products

    Substitution: Formation of 4-methyl-2-pentanone derivatives with different functional groups.

    Reduction: Formation of 4-methyl-2-pentanone.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

1,3-Dibromo-4-methylpentan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dibromo-4-methyl-2-pentanone involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in changes in cellular pathways and biological activities.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-2-pentanone: Similar structure but lacks the methyl group at the fourth position.

    4-Methyl-2-pentanone: Similar backbone but lacks the bromine atoms.

    1,3-Dibromo-4-methyl-2-butanone: Similar structure but with a shorter carbon chain.

Uniqueness

1,3-Dibromo-4-methylpentan-2-one is unique due to the presence of both bromine atoms and a methyl group, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological systems.

Properties

CAS No.

1577-29-3

Molecular Formula

C6H10Br2O

Molecular Weight

257.95 g/mol

IUPAC Name

1,3-dibromo-4-methylpentan-2-one

InChI

InChI=1S/C6H10Br2O/c1-4(2)6(8)5(9)3-7/h4,6H,3H2,1-2H3

InChI Key

HMEBPZUIUZXVFU-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)CBr)Br

Canonical SMILES

CC(C)C(C(=O)CBr)Br

Synonyms

1,3-Dibromo-4-methyl-2-pentanone

Origin of Product

United States

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